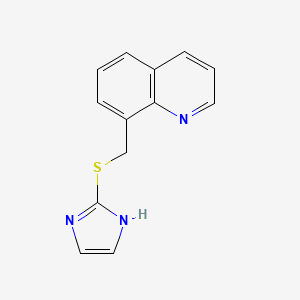
8-(1H-imidazol-2-ylsulfanylmethyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(1H-imidazol-2-ylsulfanylmethyl)quinoline, also known as IQM-316, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of quinoline derivatives and is synthesized using a specific method.
Wirkmechanismus
The mechanism of action of 8-(1H-imidazol-2-ylsulfanylmethyl)quinoline is not fully understood. However, studies have shown that it interacts with certain receptors in the body, including the dopamine receptor and the sigma-1 receptor. It has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. These interactions may contribute to the potential therapeutic effects of 8-(1H-imidazol-2-ylsulfanylmethyl)quinoline.
Biochemical and Physiological Effects:
Studies have shown that 8-(1H-imidazol-2-ylsulfanylmethyl)quinoline has various biochemical and physiological effects. It has been shown to induce cell death in certain cancer cells and inhibit the growth of certain bacteria and fungi. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. However, further studies are needed to fully understand the biochemical and physiological effects of 8-(1H-imidazol-2-ylsulfanylmethyl)quinoline.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 8-(1H-imidazol-2-ylsulfanylmethyl)quinoline in lab experiments is its high affinity for certain receptors in the body, making it a promising candidate for drug development. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 8-(1H-imidazol-2-ylsulfanylmethyl)quinoline. One direction is to further investigate its potential as a therapeutic agent for neurodegenerative diseases. Another direction is to optimize its synthesis method to obtain higher yields of the final product. Further studies are also needed to fully understand its mechanism of action and to identify any potential side effects. Finally, 8-(1H-imidazol-2-ylsulfanylmethyl)quinoline could be further studied for its potential as a drug candidate in clinical trials.
Synthesemethoden
8-(1H-imidazol-2-ylsulfanylmethyl)quinoline is synthesized using a multistep reaction process. The starting material for the synthesis is 2-chloroquinoline, which is reacted with sodium methoxide to form 2-methoxyquinoline. This intermediate is then reacted with 2-mercaptoimidazole to form 8-(1H-imidazol-2-ylsulfanylmethyl)quinoline. The final product is obtained after purification using column chromatography. The synthesis method has been optimized to obtain high yields of the final product.
Wissenschaftliche Forschungsanwendungen
8-(1H-imidazol-2-ylsulfanylmethyl)quinoline has shown potential in various scientific research applications. It has been studied for its anticancer, antimicrobial, and antifungal properties. It has also been studied for its ability to inhibit the activity of certain enzymes and its potential as a therapeutic agent for neurodegenerative diseases. 8-(1H-imidazol-2-ylsulfanylmethyl)quinoline has been shown to have a high affinity for certain receptors in the body, making it a promising candidate for drug development.
Eigenschaften
IUPAC Name |
8-(1H-imidazol-2-ylsulfanylmethyl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3S/c1-3-10-5-2-6-14-12(10)11(4-1)9-17-13-15-7-8-16-13/h1-8H,9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRQNTIQQAWVUFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)CSC3=NC=CN3)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(1H-imidazol-2-ylsulfanylmethyl)quinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,5-Dimethyl-3-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3-thiazol-2-one](/img/structure/B7591826.png)
![5-(3-Chlorophenyl)-2-[(4-methylpyrazol-1-yl)methyl]-1,3-oxazole](/img/structure/B7591829.png)
![[3-[(4-Methylpyrazol-1-yl)methyl]phenyl]-piperidin-1-ylmethanone](/img/structure/B7591831.png)
![1-[(3,4-Difluorophenyl)methyl]-4-methylpyrazole](/img/structure/B7591846.png)




![1-[[1-(4-Fluorophenyl)pyrazol-3-yl]methyl]-1,2,4-triazole](/img/structure/B7591866.png)



![1-Methyl-6-[(5-methyl-1,3-oxazol-2-yl)methyl]pyrrolo[2,3-c]pyridin-7-one](/img/structure/B7591879.png)
![N-[(2,5-dichlorophenyl)methyl]-N-methylmethanesulfonamide](/img/structure/B7591892.png)